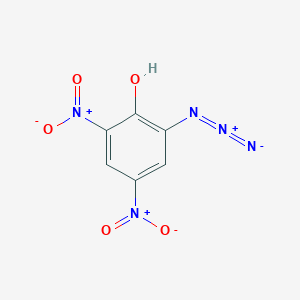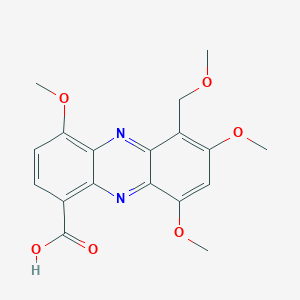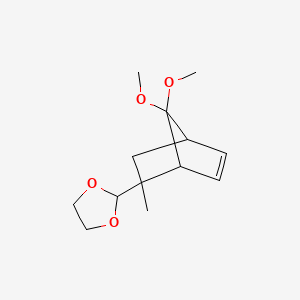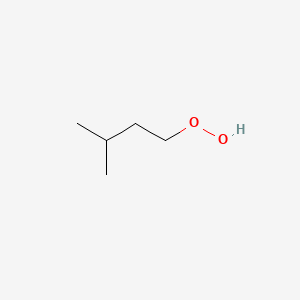
3-Methylbutane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3-methylbutane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutane-1-peroxol typically involves the reaction of 3-methylbutan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows:
3-Methylbutan-1-ol+H2O2→this compound+H2O
The reaction is usually carried out under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
3-Methylbutane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems, where the peroxide bond can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the paper and textile industries.
Mecanismo De Acción
The mechanism of action of 3-Methylbutane-1-peroxol involves the cleavage of the peroxide bond (-O-O-), generating free radicals. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being reacted with.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but lacks the peroxide group.
3-Methylbutanal: An aldehyde with a similar structure but different functional group.
3-Methylbutane-2,3-diol: A diol with two hydroxyl groups instead of a peroxide group.
Uniqueness
3-Methylbutane-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in applications requiring radical initiators or oxidizing agents.
Propiedades
Número CAS |
33936-17-3 |
|---|---|
Fórmula molecular |
C5H12O2 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
1-hydroperoxy-3-methylbutane |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-4-7-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JWHBBWNQEOYLPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



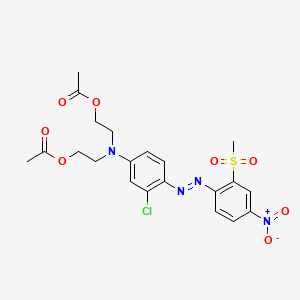
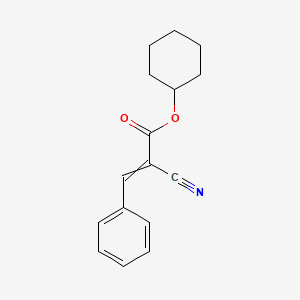
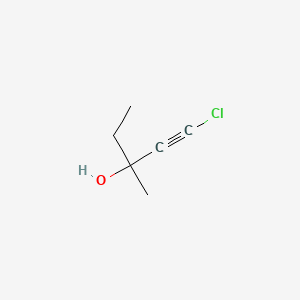
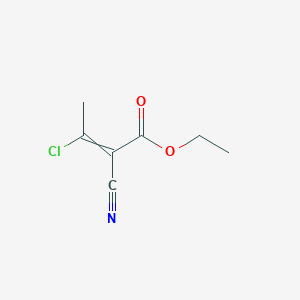
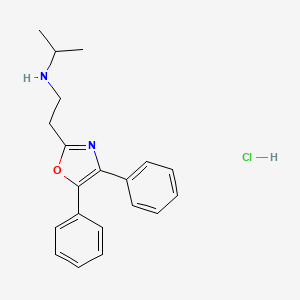
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
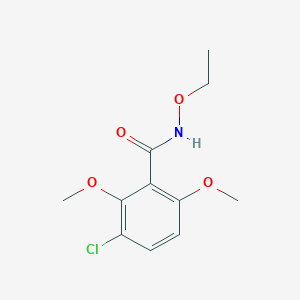
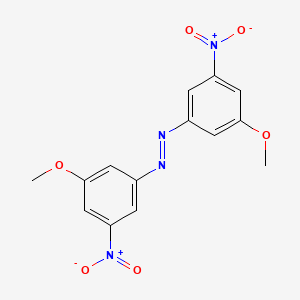
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
